molecular formula C19H19ClN6O B12165958 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B12165958
M. Wt: 382.8 g/mol
InChI Key: LJNQTUWPZGGTNT-UHFFFAOYSA-N
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Description

4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is substituted with a chloro group at the 6-position and an indole moiety at the 3-position. The butanamide side chain further adds to its structural complexity.

Preparation Methods

The synthesis of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves multiple steps. The initial step often includes the formation of the triazolopyridazine core through cyclization reactions. The chloro substitution is introduced via halogenation reactions. The indole moiety is then attached through a coupling reaction, and finally, the butanamide side chain is introduced through amidation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. The indole moiety may contribute to binding affinity and specificity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds include other triazolopyridazines and indole derivatives. For example:

    6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl derivatives: These compounds share the triazolopyridazine core but differ in their substituents.

    Indole derivatives: Compounds with the indole moiety but different side chains. The uniqueness of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H19ClN6O

Molecular Weight

382.8 g/mol

IUPAC Name

4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C19H19ClN6O/c20-16-8-9-18-24-23-17(26(18)25-16)6-3-7-19(27)21-11-10-13-12-22-15-5-2-1-4-14(13)15/h1-2,4-5,8-9,12,22H,3,6-7,10-11H2,(H,21,27)

InChI Key

LJNQTUWPZGGTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCC3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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